molecular formula C4H10N2O B2852021 cis-3,4-Tetrahydrofurandiamine CAS No. 143376-47-0; 500571-11-9

cis-3,4-Tetrahydrofurandiamine

Cat. No.: B2852021
CAS No.: 143376-47-0; 500571-11-9
M. Wt: 102.137
InChI Key: VPSJSRRUXSUNFA-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3,4-Tetrahydrofurandiamine, specifically referred to as (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride (CAS: 1033712-94-5), is a bicyclic diamine derivative with a tetrahydrofuran backbone. This compound is characterized by its stereospecific cis-configuration at the 3 and 4 positions of the furan ring, which confers distinct chemical and biological properties. It is commonly utilized in synthetic chemistry as a chiral building block for pharmaceuticals and catalysts due to its rigid cyclic structure and dual amine functionalities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-oxolane-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSJSRRUXSUNFA-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Marine-Derived Bisindole Alkaloids

These compounds, isolated from marine sponges like Topsentia pachastrelloides, exhibit potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase (PK) with IC₅₀ values of 16 nM and 60 nM, respectively .

Key Differences :

  • Core Structure : Unlike the tetrahydrofuran backbone of cis-3,4-Tetrahydrofurandiamine, bisindole alkaloids feature fused indole rings.
Table 1: Comparative Data on Bioactive Diamines and Alkaloids
Compound Core Structure Key Functional Groups Biological Activity (IC₅₀) Selectivity Ratio Source
This compound Tetrahydrofuran Dual amines Not reported N/A Synthetic
cis-3,4-Dihydrohamacanthin B Bisindole Indole, imidazole 16 nM (MRSA PK) 166-fold Marine
Bromodeoxytopsentin Bisindole Brominated indole 60 nM (MRSA PK) 600-fold Marine

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